4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile

Description

Chemical Identity and Nomenclature

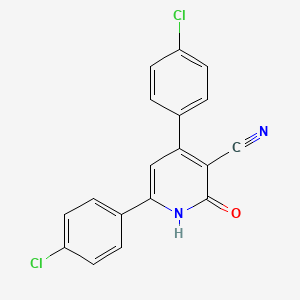

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile is a polysubstituted nicotinonitrile derivative with the systematic IUPAC name 4,6-bis(4-chlorophenyl)-2-hydroxypyridine-3-carbonitrile . Its molecular formula is $$ \text{C}{18}\text{H}{10}\text{Cl}2\text{N}2\text{O} $$, and it has a molecular weight of 341.19 g/mol. The compound is characterized by a central pyridine ring substituted at the 2-, 4-, and 6-positions with hydroxyl, nitrile, and two 4-chlorophenyl groups, respectively. The SMILES notation for this structure is N#CC1=C(O)N=C(C2=CC=C(Cl)C=C2)C=C1C3=CC=C(Cl)C=C3, reflecting the connectivity of the aromatic and functional groups.

The CAS registry number 133707-66-1 uniquely identifies this compound in chemical databases. Alternative naming conventions include 2-hydroxy-4,6-di(4-chlorophenyl)nicotinonitrile , emphasizing its position within the nicotinonitrile family.

Historical Development in Heterocyclic Chemistry

The synthesis of nicotinonitrile derivatives has been a focal point in heterocyclic chemistry due to their structural versatility and biological relevance. Early methods for constructing nicotinonitrile scaffolds relied on condensation reactions of enaminonitriles with carbonyl compounds. For example, classical approaches involved the cyclization of α,β-unsaturated ketones with cyanoacetamide derivatives under acidic conditions.

The development of this compound aligns with advancements in catalytic methodologies. Modern synthetic strategies, such as iron(III) chloride-promoted condensation–cyclization reactions, have enabled efficient access to polysubstituted nicotinonitriles. These methods leverage Lewis acids to facilitate [3 + 2] cycloadditions, significantly improving yield and regioselectivity compared to traditional routes. The incorporation of chlorophenyl groups reflects a broader trend in medicinal chemistry, where halogenated aromatic systems are employed to enhance metabolic stability and binding affinity.

Position Within Nicotinonitrile Derivative Family

This compound belongs to a subclass of nicotinonitriles distinguished by aryl and hydroxyl substitutions. Key structural analogs include:

The 4-chlorophenyl substituents in this compound confer distinct electronic and steric properties. The chlorine atoms increase lipophilicity and electron-withdrawing effects, which can influence reactivity in subsequent functionalization reactions. Compared to non-halogenated analogs like 2-hydroxy-4,6-diphenylnicotinonitrile, the chloro-substituted derivative exhibits enhanced stability under oxidative conditions, making it a valuable intermediate in pharmaceutical synthesis.

The compound’s nitrile group also enables participation in cyclization reactions, such as the formation of fused heterocycles via copper-catalyzed annulation. This reactivity aligns with broader applications of nicotinonitriles in constructing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

4,6-bis(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFATSGLGPFVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile typically involves the reaction of 4-chloroacetophenone, 4-chlorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in the presence of a catalyst such as glacial acetic acid. This reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can exhibit enhanced biological activity compared to the free ligand. The molecular pathways involved may include inhibition of microbial enzymes and disruption of cell membrane integrity .

Comparison with Similar Compounds

Key Analogs :

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)

Findings :

- Compound 2 demonstrated superior insecticidal activity (toxic ratio = 1.98) against cowpea aphids (Aphis craccivora) compared to Compound 3 (toxic ratio = 1.42) and the commercial insecticide acetamiprid (toxic ratio = 1.0) .

- Structural Insights: The open-chain structure and cyano group in Compound 2 enhance bioactivity by improving target binding or metabolic stability. Compound 3’s cyclized thienopyridine core lacks the cyano group, reducing potency .

Comparison to Target Compound: 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile shares the 4-chlorophenyl and cyano groups with Compound 2 but replaces the thioacetamide side chain with a hydroxyl group.

Antimicrobial Activity: Substituent Effects on Bioactivity

Key Analog :

- 4,6-Bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile (Compound 4n)

Findings :

- Compound 4n exhibited antitubercular activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), attributed to its 4-chlorophenyl substituents and sulfanyl-methoxy side chain .

Comparison to Target Compound: The target compound replaces the sulfanyl and methoxy groups in 4n with a hydroxyl group.

Electronic and Photophysical Properties

Findings :

- This pyrimidine derivative, used in OLEDs, exhibits strong charge-transporting properties due to electron-deficient chlorophenyl groups and a conjugated aromatic system .

Comparison to Target Compound :

While both compounds feature 4-chlorophenyl groups, the target’s pyridine core and hydroxyl substituent may reduce conjugation and electron deficiency compared to pyrimidine derivatives, limiting utility in optoelectronics.

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Table 2: Substituent Impact on Bioactivity

Biological Activity

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a hydroxynicotinonitrile core with two para-chlorophenyl substituents, which may influence its biological activity through various interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit tumor growth in various cancer models. For instance, it has been tested in renal cell carcinoma xenograft models, demonstrating significant reductions in tumor size and associated biomarkers such as HIF-2α and VEGFA levels .

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antibacterial properties, particularly against gram-positive bacteria. The presence of the chlorophenyl groups is hypothesized to enhance its interaction with bacterial membranes.

- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Angiogenesis : The compound appears to interfere with angiogenic signaling pathways, particularly by downregulating HIF-2α-regulated genes involved in vascularization and tumor growth .

- Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells, leading to increased apoptosis and reduced proliferation .

Case Studies

Several case studies highlight the efficacy of this compound:

- Renal Cell Carcinoma Model : In a study involving renal cell carcinoma xenografts, treatment with the compound resulted in a dose-dependent reduction in tumor size. At doses of 10 mg/kg and higher, significant reductions in mRNA levels of HIF-2α and VEGFA were noted .

- Bacterial Inhibition : A laboratory study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.

Data Table: Biological Activities Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 4,6-bis(4-chlorophenyl)-2-hydroxynicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multicomponent reaction involving aryl aldehydes, malononitrile, and ketones under alkaline conditions. For example:

- Reagents : 4-chlorobenzaldehyde, malononitrile, and a ketone derivative (e.g., 2-aryl/cyclohexylsulfanyl-1-aryl-1-ethanone).

- Conditions : NaOH in methanol/ethanol at reflux (~60–80°C) for 6–12 hours.

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) to control reaction kinetics. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- FT-IR : Confirm hydroxyl (-OH, ~3200–3500 cm⁻¹) and nitrile (-CN, ~2200 cm⁻¹) functional groups.

- NMR : Analyze aromatic proton environments (e.g., 4-chlorophenyl groups at δ 7.3–7.8 ppm in H NMR).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]).

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical when handling chlorinated aromatic intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors.

- Waste Disposal : Collect chlorinated by-products in designated containers for halogenated waste.

- Emergency Response : For skin contact, rinse immediately with 10% ethanol/water solution to deactivate reactive intermediates .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Methodological Answer:

- Antimicrobial Activity : Use microplate alamarBlue assays against Mycobacterium tuberculosis (e.g., measure IC values at 10–100 µM concentrations).

- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular Docking : Simulate binding interactions with bacterial enzyme targets (e.g., enoyl-ACP reductase) using AutoDock Vina. Validate predictions with experimental IC data .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reproducibility Checks : Verify stoichiometric ratios (e.g., excess malononitrile to drive cyclization).

- By-product Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates or oxidation derivatives).

- Biological Replicates : Perform dose-response assays in triplicate with positive/negative controls .

Q. How can crystallization challenges (e.g., twinning or disorder) be addressed during X-ray structure determination?

Methodological Answer:

Q. What advanced techniques optimize regioselectivity in derivatives of this compound?

Methodological Answer:

- Microwave Synthesis : Enhance regioselectivity in nitrile substitution via controlled heating (e.g., 100°C, 30 minutes).

- Catalytic Systems : Use Pd(OAc)/Xantphos for Suzuki couplings to introduce substituents at the 2-hydroxy position .

Q. How should researchers scale up synthesis while maintaining reaction efficiency?

Methodological Answer:

- Batch Reactors : Maintain stoichiometric ratios in larger volumes (e.g., 1 L batches) with mechanical stirring.

- In-line Monitoring : Use ReactIR to track nitrile consumption in real time.

- Work-up : Employ liquid-liquid extraction (ethyl acetate/water) for efficient product isolation .

Q. What methodologies assess environmental or metabolic stability of this compound?

Methodological Answer:

- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C for 24 hours; analyze degradation via HPLC.

- Microsomal Stability : Use liver microsomes (human/rat) to measure half-life (CYP450-mediated metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.